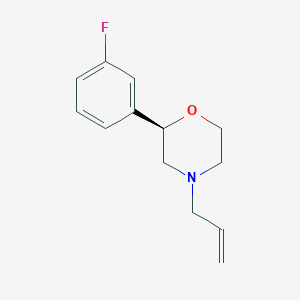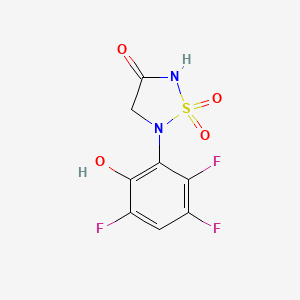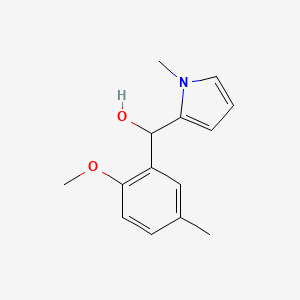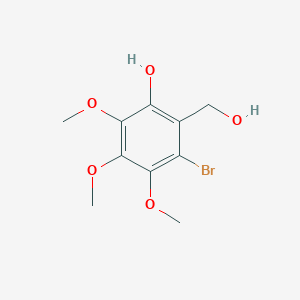
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a fluorophenyl group and an allyl group in its structure suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and allyl bromide.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with allyl bromide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under basic conditions to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Automated Purification: Automated purification systems such as continuous chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Phenyl derivatives.
Substitution Products: Alkylated or acylated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Materials Science: It can be used in the synthesis of polymers or other materials with specific properties.
Wirkmechanismus
Der Wirkungsmechanismus von (2R)-2-(3-Fluorphenyl)-4-(Prop-2-en-1-yl)morpholin umfasst:
Molekularziele: Die Verbindung kann mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen interagieren.
Beteiligte Signalwege: Sie kann Signalwege oder Stoffwechselprozesse modulieren, was zu den beobachteten Wirkungen führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2R)-2-(3-Chlorphenyl)-4-(Prop-2-en-1-yl)morpholin: Ähnliche Struktur mit einem Chloratom anstelle eines Fluoratoms.
(2R)-2-(3-Methylphenyl)-4-(Prop-2-en-1-yl)morpholin: Ähnliche Struktur mit einer Methylgruppe anstelle eines Fluoratoms.
(2R)-2-(3-Bromphenyl)-4-(Prop-2-en-1-yl)morpholin: Ähnliche Struktur mit einem Bromatom anstelle eines Fluoratoms.
Einzigartigkeit
Das Vorhandensein des Fluoratoms in (2R)-2-(3-Fluorphenyl)-4-(Prop-2-en-1-yl)morpholin verleiht einzigartige Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität, die seine biologische Aktivität und sein Potenzial als Arzneimittelkandidat verbessern können.
Eigenschaften
CAS-Nummer |
920802-28-4 |
|---|---|
Molekularformel |
C13H16FNO |
Molekulargewicht |
221.27 g/mol |
IUPAC-Name |
(2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1 |
InChI-Schlüssel |
FGGVMWAYZLXZKE-ZDUSSCGKSA-N |
Isomerische SMILES |
C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F |
Kanonische SMILES |
C=CCN1CCOC(C1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)



![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)

![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)

